![molecular formula C14H16N2 B3202248 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine CAS No. 1021139-01-4](/img/structure/B3202248.png)
1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine
Overview
Description
1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine, commonly known as DMPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPP is a potent agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that is widely expressed in the central nervous system (CNS).
Mechanism of Action
DMPP is a selective agonist of the α7 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine, which is a subtype of 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine that is primarily expressed in the CNS. Activation of the α7 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine leads to the influx of calcium ions into the cell, which triggers a cascade of downstream signaling events. These signaling events are thought to be responsible for the therapeutic effects of DMPP in various CNS disorders.
Biochemical and Physiological Effects:
DMPP has been shown to have a range of biochemical and physiological effects, including enhancing cognitive function, improving memory, reducing inflammation, and modulating neurotransmitter release. DMPP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
DMPP has several advantages as a tool for studying the α7 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine in vitro and in vivo. DMPP is a potent and selective agonist of the α7 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine, which makes it an ideal tool for studying the receptor's function. DMPP is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, DMPP has some limitations as a tool for studying the α7 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine. DMPP has a relatively short half-life in vivo, which makes it difficult to use in long-term studies. In addition, DMPP has some off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on DMPP. One direction is to further explore the therapeutic potential of DMPP in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. Another direction is to investigate the molecular mechanisms underlying the effects of DMPP on the α7 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine. This could involve using techniques such as X-ray crystallography and site-directed mutagenesis to elucidate the structural and functional properties of the receptor. Finally, future research could focus on developing more potent and selective agonists of the α7 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine, which could have even greater therapeutic potential than DMPP.
Scientific Research Applications
DMPP has been extensively studied for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. DMPP has been shown to enhance cognitive function, improve memory, and reduce inflammation in animal models of Alzheimer's disease. In addition, DMPP has been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively. DMPP has also been studied for its potential use as a tool for studying the α7 1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine in vitro and in vivo.
properties
IUPAC Name |
(2,5-dimethylphenyl)-pyridin-3-ylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-5-6-11(2)13(8-10)14(15)12-4-3-7-16-9-12/h3-9,14H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULQARXVUXOZBH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethylphenyl)-1-(3-pyridinyl)methanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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